

Structural Characterization of 1-Hexyl-4-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name:	1-Hexyl-4-iodobenzene
CAS No.:	62150-34-9
Cat. No.:	B1601927

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Executive Summary

1-Hexyl-4-iodobenzene (also known as 1-iodo-4-hexylbenzene or

-hexyliodobenzene) is a critical intermediate in organic electronics, liquid crystal synthesis, and pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural integrity is defined by the para-substitution pattern on the benzene ring, where the electron-withdrawing iodine atom and the electron-donating hexyl chain create a distinct electronic environment.

This guide provides an authoritative technical breakdown of the molecule's characterization, moving beyond basic identification to in-depth spectral analysis. It establishes a self-validating protocol for confirming identity and purity, essential for downstream applications where trace impurities (e.g., 1-hexylbenzene, 1,4-diiodobenzene) can act as chain terminators or catalyst poisons.

Physicochemical Profile

Property	Value
CAS Number	62150-34-9
Molecular Formula	
Molecular Weight	288.17 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	122–125 °C (at 3 mmHg)
Refractive Index	

Theoretical Structural Analysis

The structure of **1-Hexyl-4-iodobenzene** is characterized by

symmetry (assuming rapid rotation of the alkyl chain) in the aromatic region, resulting in a classic

spin system in proton NMR.

Electronic Effects

- Inductive Withdrawal (-I) by Iodine: The iodine atom exerts a strong inductive effect, deshielding the ortho protons () and carbons ().
- Heavy Atom Effect: Despite being electronegative, the large electron cloud of iodine causes a relativistic "Heavy Atom Effect," resulting in significant shielding of the ipso carbon (), typically shifting it upfield to ~90 ppm, far lower than typical aromatic carbons.
- Alkyl Donation (+I): The hexyl group acts as a weak electron donor, shielding the ortho protons () relative to the iodine-adjacent protons.

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural assignment and impurity profiling. Solvent:

(Chloroform-d) is the standard solvent. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Protocol:

NMR (300 MHz,

)

The aromatic region displays a distinct pair of doublets (approximating an

or

system).[1] The coupling constant (

) of ~8.4 Hz is characteristic of para-substitution.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Insight
7.58	Doublet (d)	2H	8.4	Ar-H (ortho to I)	Deshielded by Iodine anisotropy.
6.93	Doublet (d)	2H	8.4	Ar-H (ortho to Hexyl)	Shielded relative to .
2.54	Triplet (t)	2H	7.6	Ar-CH -	Benzylic protons.
1.52–1.59	Multiplet (m)	2H	-	-CH -CH -	-methylene protons.[2]
1.28	Broad Singlet	6H	-	-(CH) -	Bulk methylene chain.
0.88	Triplet (t)	3H	6.6	-CH	Terminal methyl group.

Note: Data derived from high-purity synthesis literature [1].

Protocol:

NMR (75 MHz,

)

The carbon spectrum is the most diagnostic tool for confirming the C-I bond due to the unique upfield shift of the iodinated carbon.

Shift (, ppm)	Assignment	Diagnostic Note
142.5	C-ipso (to Hexyl)	Quaternary carbon; confirms alkyl attachment.
137.2	C-H (ortho to I)	High frequency due to Iodine proximity.
130.5	C-H (ortho to Hexyl)	Typical aromatic CH.
90.5	C-ipso (to I)	CRITICAL: Highly shielded signal confirming C-I bond.[3] [4]
35.4, 31.6, 31.3, 28.8, 22.6, 14.1	Alkyl Chain	Standard aliphatic progression. [1]

Mass Spectrometry (GC-MS/EI)

Objective: Confirmation of molecular weight and halogen pattern. Method: Electron Impact (EI) at 70 eV.

Fragmentation Logic:

- Molecular Ion (): Observed at m/z 288.
- De-iodination: The C-I bond is relatively weak (approx. 65 kcal/mol). A prominent fragment is observed at m/z 161 (), corresponding to the hexylphenyl cation.
- Benzylic Cleavage: Loss of the alkyl chain can generate the iodophenyl cation or tropylium-like species, though the iodine loss is often dominant.
- Base Peak: Often m/z 161 or related alkyl-benzene fragments depending on ionization energy.

Infrared Spectroscopy (FT-IR)

Objective: Functional group verification. Sampling: Neat liquid film on NaCl/KBr plates or ATR.

- 2850–2960 cm

: Strong C-H stretching (alkane chain).

- 1480–1600 cm

: C=C aromatic ring skeletal vibrations.

- 1000–1100 cm

: In-plane C-H bending.

- 800–850 cm

: C-H out-of-plane bending (OOP) specific to para-disubstituted benzenes (often a strong band at ~810 cm

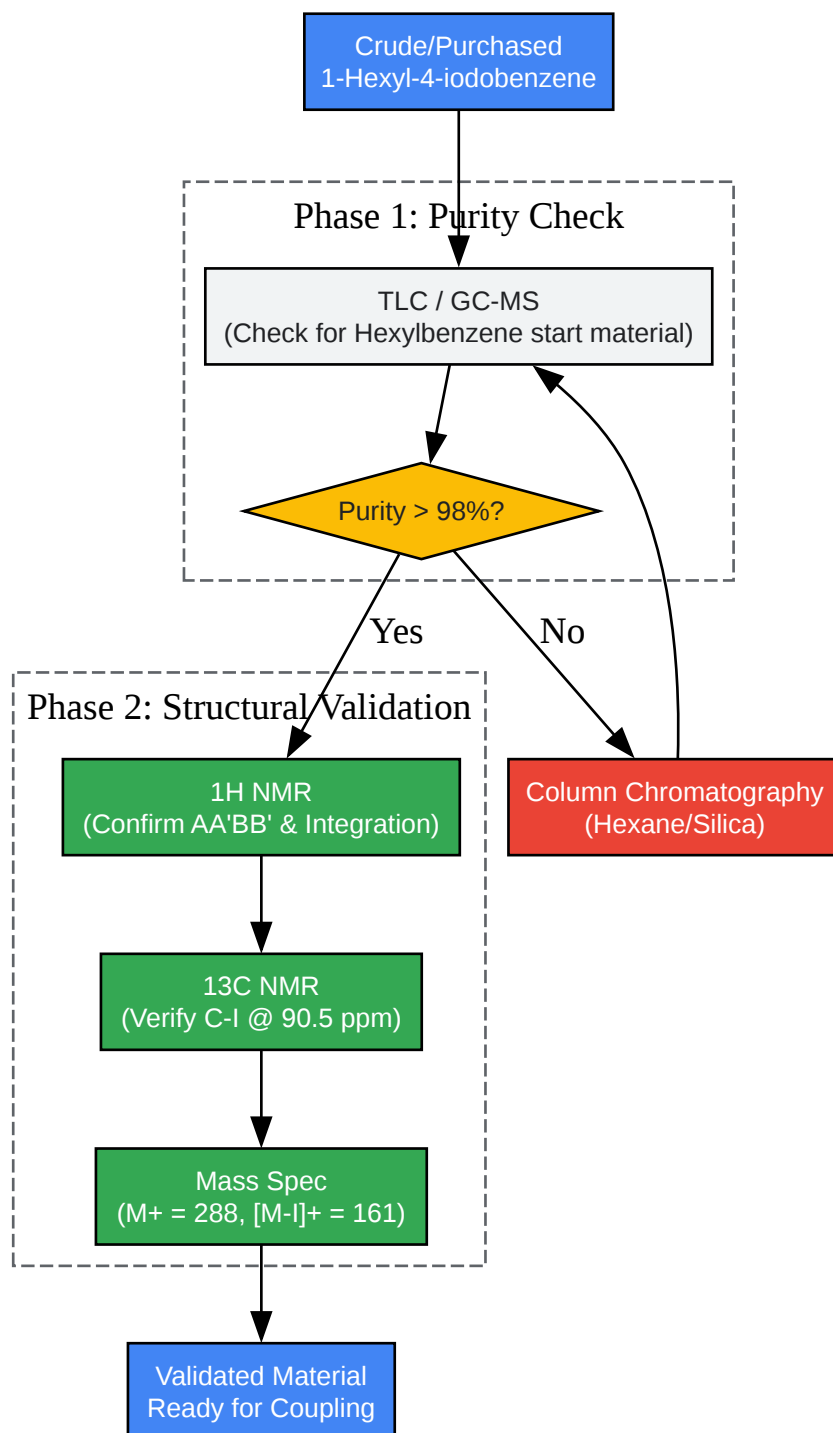
).

- ~500 cm

: C-I stretching vibration (fingerprint region).

Characterization Workflow & Logic

The following diagram illustrates the logical flow for characterizing the synthesized or purchased material, ensuring no step is overlooked.

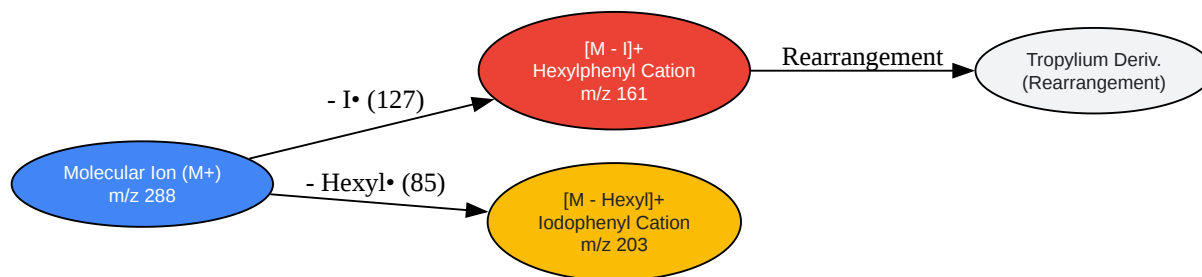


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Figure 1: Step-by-step decision tree for the structural validation of **1-Hexyl-4-iodobenzene**.

Fragmentation Pathway (Mass Spec Logic)

Understanding the fragmentation helps in identifying the compound in complex mixtures.



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

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